molecular formula C9H10N2O B3346019 2H-Indol-2-one, 1,3-dihydro-1-(methylamino)- CAS No. 113447-02-2

2H-Indol-2-one, 1,3-dihydro-1-(methylamino)-

Cat. No.: B3346019
CAS No.: 113447-02-2
M. Wt: 162.19 g/mol
InChI Key: QTWVLOXRGDZBLZ-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-1-(methylamino)-, also known as 1-methylamino-1,3-dihydro-2H-indol-2-one, is a heterocyclic compound with a molecular formula of C9H10N2O. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely recognized for their diverse biological activities and are found in many natural products and pharmaceuticals.

Properties

IUPAC Name

1-(methylamino)-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-10-11-8-5-3-2-4-7(8)6-9(11)12/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWVLOXRGDZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552159
Record name 1-(Methylamino)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113447-02-2
Record name 1-(Methylamino)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(methylamino)- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure. For this specific compound, the reaction of phenylhydrazine with a suitable ketone, followed by methylation of the resulting indole, can yield the desired product .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid (MsOH) as a catalyst and methanol (MeOH) as the solvent, with the reaction carried out under reflux . The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-1-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-1-(methylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer, due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(methylamino)- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: The parent compound without the methylamino group.

    2-Oxindole: An oxidized form of the indole structure.

    Indoline: A reduced form of the indole structure.

Uniqueness

2H-Indol-2-one, 1,3-dihydro-1-(methylamino)- is unique due to the presence of the methylamino group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This modification can enhance its binding affinity to specific biological targets, making it a valuable compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indol-2-one, 1,3-dihydro-1-(methylamino)-
Reactant of Route 2
2H-Indol-2-one, 1,3-dihydro-1-(methylamino)-

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